Cas no 919703-75-6 (N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide)

N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide is a structurally complex organic compound featuring a bromophenyl-substituted indole core linked via a thioether bridge to a thiophene acetamide moiety. This hybrid molecule combines pharmacologically relevant motifs, including an indole scaffold known for bioactivity and a thiophene ring contributing to electronic diversity. The presence of a bromine atom enhances potential for further functionalization, while the thioether linkage improves stability. Such compounds are of interest in medicinal chemistry for their potential as kinase inhibitors or GPCR modulators. The precise arrangement of functional groups enables selective interactions with biological targets, making it a valuable intermediate for drug discovery and biochemical research.
N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide structure
919703-75-6 structure
Product Name:N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
CAS No:919703-75-6
MF:C22H19BrN2OS2
MW:471.43306183815
CID:6284464
PubChem ID:4055087
Update Time:2025-09-24

N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
    • 919703-75-6
    • F0582-0619
    • N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide
    • N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
    • AKOS032456093
    • N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(thiophen-2-yl)acetamide
    • Inchi: 1S/C22H19BrN2OS2/c23-16-9-7-15(8-10-16)21-22(18-5-1-2-6-19(18)25-21)28-13-11-24-20(26)14-17-4-3-12-27-17/h1-10,12,25H,11,13-14H2,(H,24,26)
    • InChI Key: JQTKLCRFRVSFCI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(C2C=CC=CC=2N1)SCCNC(CC1=CC=CS1)=O

Computed Properties

  • Exact Mass: 470.01222g/mol
  • Monoisotopic Mass: 470.01222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 98.4Ų

N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide Pricemore >>

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N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide Related Literature

Additional information on N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide

Recent Advances in the Study of N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide (CAS: 919703-75-6)

The compound N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide (CAS: 919703-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a modulator of key signaling pathways, particularly those involved in inflammation and cancer. The presence of the bromophenyl and thiophene moieties in its structure suggests a potential for interactions with various biological targets, including kinases and G-protein-coupled receptors (GPCRs). Preliminary in vitro assays have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, with IC50 values in the low micromolar range.

One of the most notable advancements in the study of this compound is its application in targeted drug delivery systems. Researchers have successfully conjugated it to nanoparticles, enhancing its bioavailability and reducing off-target effects. This approach has shown promise in preclinical models of solid tumors, where the compound exhibited improved tumor penetration and sustained release kinetics.

Further investigations into the pharmacokinetic properties of N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide have revealed its relatively stable metabolic profile in vivo. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have identified its major metabolites, providing insights into its biotransformation pathways. These findings are crucial for optimizing dosing regimens and minimizing potential toxicity.

In addition to its anticancer properties, recent research has explored its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This dual functionality—targeting both cancer and inflammation—positions it as a versatile candidate for further drug development.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as solubility, stability under physiological conditions, and potential drug-drug interactions need to be addressed. Ongoing research is focused on structural modifications to improve these properties while retaining its biological activity.

In conclusion, N-(2-{2-(4-bromophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities and potential for therapeutic application underscore the importance of continued research in this area. Future studies should aim to elucidate its precise mechanisms of action and evaluate its efficacy in more complex in vivo models.

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